Product packaging for (S)-(-)-5'-Benzyloxyphenyl Carvedilol(Cat. No.:CAS No. 887353-00-6)

(S)-(-)-5'-Benzyloxyphenyl Carvedilol

カタログ番号: B1139792
CAS番号: 887353-00-6
分子量: 512.6
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(S)-(-)-5'-Benzyloxyphenyl Carvedilol is a research-grade chemical analog of the established pharmaceutical agent Carvedilol, designed for investigative use in biochemical and pharmacological studies . Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic receptor blocking activity, a unique dual mechanism that reduces peripheral vascular resistance and lowers blood pressure . The (S)-(-)-enantiomer of Carvedilol is primarily responsible for the potent beta-adrenergic receptor antagonism, while both enantiomers contribute to alpha-1 blocking activity . This specific analog, featuring a benzyloxyphenyl modification, is of significant interest for studying structure-activity relationships (SAR), metabolic pathways, and the distinct contributions of alpha and beta adrenoceptor blockade in various experimental models . Researchers can utilize this compound to probe the intricacies of adrenergic signaling, investigate the effects of receptor antagonism on cardiovascular function, and explore the potential pharmacological benefits of structural modifications on the parent Carvedilol molecule. Its primary research applications include exploring mechanisms in hypertension, chronic heart failure, and left ventricular dysfunction following myocardial infarction .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₁H₃₂N₂O₅ B1139792 (S)-(-)-5'-Benzyloxyphenyl Carvedilol CAS No. 887353-00-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXJWOZEWRBDU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118466
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217822-96-2
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol (B1668590)

A logical retrosynthetic analysis of the target molecule identifies the secondary amine linkage as the most strategic point for disconnection. This C-N bond can be formed through a nucleophilic substitution reaction, a common and reliable method for synthesizing β-amino alcohols. This approach deconstructs the target molecule into two key synthons: a chiral epoxide derived from the carbazole (B46965) core and a primary amine constituting the benzyloxyphenyl side chain.

Key Precursors and Intermediates in the Synthesis Pathway

The successful execution of the synthesis relies on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

The primary amine precursor, 2-(5-benzyloxy-2-methoxyphenoxy)ethanamine, is not a common commercial chemical but can be synthesized through a multi-step sequence. A plausible route starts from a readily available substituted phenol, such as vanillin or a related structure.

A typical synthetic sequence would involve:

Protection of the Phenolic Hydroxyl: The hydroxyl group of a suitable precursor like 4-hydroxy-3-methoxybenzaldehyde is protected with a benzyl (B1604629) group via Williamson ether synthesis, using benzyl bromide in the presence of a base like potassium carbonate.

Conversion to a Phenol: The aldehyde is then converted into a phenol, often through a Baeyer-Villiger oxidation to form a formate ester, followed by hydrolysis. This places a hydroxyl group ortho to the methoxy group.

Introduction of the Ethanamine Moiety: The newly formed phenol is alkylated with a protected 2-aminoethyl synthon, such as 2-(Boc-amino)ethyl bromide.

Deprotection: Finally, removal of the Boc protecting group under acidic conditions yields the target primary amine, 2-(5-benzyloxy-2-methoxyphenoxy)ethanamine.

The chiral propanolamine scaffold is introduced via a stereochemically defined three-carbon electrophile. The most effective precursor for this purpose is an enantiomerically pure glycidyl derivative activated with a good leaving group. (S)-glycidyl 3-nitrobenzenesulfonate ((S)-glycidyl nosylate) is an exemplary reagent for this transformation. chemicalbook.comguidechem.comguidechem.com

The preparation of (S)-glycidyl nosylate starts from commercially available (S)-glycidol. The reaction involves treating (S)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. guidechem.com The nosylate group is an excellent leaving group, rendering the terminal carbon of the epoxide highly susceptible to nucleophilic attack by a phenoxide.

Table 1: Key Intermediates in the Synthesis

Compound NameStructureRole
4-Hydroxycarbazolehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=chem&chl=C1%3DCC%3DC(C2%3DC1NC4%3DC2C%3DCC%3DC4)C%3DC(O)C%3D3" alt="4-Hydroxycarbazole">
(S)-Glycidyl nosylatehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=chem&chl=O%3DS(%3D%3DO)(%3DC1%3DCC(%3DCC%3DC1)%5BN%2B%5D(%3D%5BO-%5D)O)OCC2OC2" alt="(S)-Glycidyl nosylate">
(S)-4-(Oxiran-2-ylmethoxy)-9H-carbazolehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=chem&chl=C1OC1COC2%3DC(C3%3DC2NC4%3DC3C%3DCC%3DC4)%3DCC%3DC5" alt="(S)-4-(Oxiran-2-ylmethoxy)-9H-carbazole">
2-(5-Benzyloxy-2-methoxyphenoxy)ethanaminehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=chem&chl=COC1%3DC(OCCN)C%3DCC(%3DOCC2%3DCC%3DCC%3DC2)C%3D1" alt="2-(5-Benzyloxy-2-methoxyphenoxy)ethanamine">

The functionalization of the carbazole ring system involves the O-alkylation of 4-hydroxycarbazole with the chiral electrophile. 4-Hydroxycarbazole is prepared through established literature methods, such as the dehydrogenation of 1,2,3,9-tetrahydrocarbazol-4-one. nih.gov

The key etherification step proceeds by treating 4-hydroxycarbazole with a base (e.g., potassium carbonate or sodium hydride) to generate the corresponding phenoxide. This nucleophile then attacks the activated chiral synthon. When using (S)-glycidyl nosylate, the phenoxide displaces the nosylate group in an SN2 reaction to directly form the key intermediate, (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole. nih.govresearchgate.netnih.gov This reaction preserves the stereochemistry of the chiral center.

Alternatively, reacting 4-hydroxycarbazole with (R)-(-)-epichlorohydrin can also yield the desired (S)-epoxide. nih.gov In this case, the reaction proceeds via a nucleophilic attack on the terminal carbon of the epichlorohydrin, followed by an intramolecular SN2 cyclization where the newly formed alkoxide displaces the chloride. This second step occurs with an inversion of configuration, thus (R)-epichlorohydrin yields the (S)-product. nih.gov

Stereoselective Synthetic Approaches for (S)-(-) Enantiomer

Achieving high enantiomeric purity is critical, as the biological activity of many aryloxypropanolamine beta-blockers resides predominantly in the (S)-enantiomer. nih.govmdpi.com The synthetic strategy is therefore designed around a robust method for stereocontrol.

The most direct and widely employed method for the asymmetric synthesis of (S)-aryloxypropanolamines is a chiral pool approach. This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials derived from nature.

Chiral Pool Synthesis: The synthesis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol relies on (S)-glycidol as the source of chirality. (S)-glycidol is a versatile three-carbon building block. To enhance its utility, it is often converted into a derivative with a better leaving group, such as a tosylate or, more effectively, a nosylate. chemicalbook.comchemicalbook.com

The key steps in this asymmetric approach are:

Preparation of the Chiral Electrophile: (S)-glycidol is reacted with 3-nitrobenzenesulfonyl chloride to form (S)-glycidyl nosylate. guidechem.com

Stereospecific O-Alkylation: The phenoxide of 4-hydroxycarbazole displaces the nosylate group from (S)-glycidyl nosylate. This SN2 reaction is stereospecific and proceeds without loss of enantiomeric purity, yielding (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole.

Regioselective Epoxide Opening: The final step involves the nucleophilic attack of the primary amine, 2-(5-benzyloxy-2-methoxyphenoxy)ethanamine, on the terminal carbon of the chiral epoxide. This ring-opening reaction is highly regioselective and occurs at the less sterically hindered carbon, furnishing the final product with the desired (S)-configuration at the newly formed secondary alcohol.

Table 2: Representative Reaction Conditions for Key Synthetic Steps

StepReactantsReagents & SolventsTemperatureTypical Yield
1. Chiral Epoxide Formation 4-Hydroxycarbazole, (S)-Glycidyl nosylateK₂CO₃, Acetone or DMFReflux>85%
2. Final Coupling (S)-4-(Oxiran-2-ylmethoxy)-9H-carbazole, 2-(5-Benzyloxy-2-methoxyphenoxy)ethanamineIsopropanol or Toluene80-100 °C>70%

This synthetic sequence is efficient and provides excellent control over the critical stereocenter, making it a preferred method for the laboratory-scale or industrial production of enantiomerically pure β-amino alcohol compounds like this compound.

Chiral Resolution Techniques for Enantiomeric Purity

Achieving enantiomeric purity is critical, as the desired therapeutic activity of Carvedilol and its analogs resides primarily in the (S)-enantiomer. For derivatives like this compound, separation of the desired (S)-enantiomer from its (R)-counterpart is a crucial synthetic step, typically performed on the final compound or a key intermediate. High-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) is the predominant method for both analytical and preparative-scale resolution of Carvedilol and its hydroxylated metabolites, which serve as a direct proxy for the title compound.

Cellulose (B213188) and amylose-based CSPs are particularly effective. For instance, the enantiomers of Carvedilol and its major active metabolites, 4'-hydroxycarvedilol (4'-OHC) and 5'-hydroxycarvedilol (5'-OHC), have been successfully resolved using a Chiralpak IB N-5 column, which is based on cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel nih.gov. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The efficiency of this separation is highly dependent on the mobile phase composition, including the type of organic modifier (e.g., ethanol, acetonitrile), the pH, and the type of buffer used nih.gov.

The resolution factor (Rs), a quantitative measure of separation, is a key parameter in validating a chiral separation method. An Rs value greater than 1.5 is generally considered to indicate baseline separation. Studies have achieved Rs values as high as 4.57 for Carvedilol enantiomers on a Lux-Cellulose-2 column nih.gov and 2.4 for the parent compound on Chiralpak IB N-5 nih.gov.

Table 1: Examples of HPLC Conditions for Chiral Resolution of Carvedilol and its Metabolites
AnalyteChiral Stationary Phase (CSP)Mobile Phase CompositionResolution (Rs)Reference
CarvedilolLux-Cellulose-2n-hexane:ethanol:diethylamine (75:25:0.1 v/v)4.57 nih.gov
CarvedilolChiralpak IB N-5Acetonitrile/Methanol and Potassium Phosphate (B84403) Buffer2.4 nih.gov
5'-Hydroxycarvedilol (5'-OHC)Chiralpak IB N-5Acetonitrile/Methanol and Potassium Phosphate Buffer1.2 nih.gov
CarvedilolCHIRALCEL OD-RHAcetonitrile and Water with 0.05% TFA and 0.05% DEA (gradient)Not Reported researchgate.net
5'-Hydroxycarvedilol (5'-HCAR)CHIRALCEL OD-RHAcetonitrile and Water with 0.05% TFA and 0.05% DEA (gradient)Not Reported researchgate.net

Chemical Transformations and Reaction Mechanisms Employed

The synthesis of this compound involves the construction of the characteristic aryloxypropanolamine structure. The core of this synthesis is the nucleophilic ring-opening of an epoxide by an amine, a fundamental transformation in the preparation of β-amino alcohols jsynthchem.com.

Key Synthetic Steps:

Formation of the Epoxide Intermediate: The synthesis typically begins with 4-hydroxycarbazole, which undergoes an O-alkylation reaction with an epoxide-containing electrophile, most commonly epichlorohydrin, under basic conditions. This proceeds via a Williamson ether synthesis mechanism to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole .

Synthesis of the Amine Side-Chain: The specific side chain required for the title compound is 2-(2-methoxy-5-benzyloxyphenoxy)ethanamine. This would be prepared in a multi-step process, likely starting from a precursor like 5-hydroxy-2-methoxyphenol. The phenolic hydroxyl group would be protected with a benzyl group (e.g., using benzyl bromide and a base), followed by the introduction of the 2-aminoethyl moiety.

Epoxide Ring-Opening: The crucial carbon-nitrogen bond is formed by the reaction of the epoxide intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole, with the synthesized amine side-chain. The reaction mechanism is a regioselective SN2 nucleophilic attack by the primary amine on the sterically least hindered terminal carbon of the epoxide ring wikipedia.org. This reaction results in the formation of the secondary amine and a secondary hydroxyl group, creating the propan-2-ol backbone of the Carvedilol structure mdpi.com.

Stereochemical Control:

Controlling the stereochemistry to produce the desired (S)-enantiomer is a paramount challenge in the synthesis rijournals.comresearchgate.net. There are two primary strategies to achieve this:

Chiral Pool Synthesis: This approach utilizes a stereochemically pure starting material. For instance, starting the synthesis with (R)-epichlorohydrin ensures that the subsequent SN2 attack by the carbazole phenoxide and later by the amine proceeds with inversion of configuration at one chiral center, ultimately leading to the desired (S)-configuration in the final product jetir.orgyoutube.com.

Chiral Resolution: As detailed in the previous section, a racemic mixture of the final compound or a late-stage intermediate can be synthesized and then separated into its constituent enantiomers using chiral chromatography or crystallization of diastereomeric salts wikipedia.org.

Impurity Profiling and Control Strategies in Synthetic Pathways

The synthesis of Carvedilol and its derivatives is prone to the formation of several process-related impurities that can compromise the purity and safety of the final active pharmaceutical ingredient. A thorough understanding of how these impurities are formed is essential for developing effective control strategies researchgate.net.

Major Impurities and Their Formation:

The most significant and challenging process-related impurity in Carvedilol synthesis is a dimeric adduct, commonly known as Impurity B or the "bis impurity" . This impurity forms when the secondary amine of the newly formed Carvedilol molecule acts as a nucleophile and reacts with a second molecule of the starting epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole connectjournals.com. The formation of Impurity B can be substantial, sometimes reaching 35-40% of the product in the reaction mixture under unoptimized conditions .

Other potential impurities include:

Impurity A: A disubstituted carbazole derivative jetir.org.

Impurity C (N-Benzyl Carvedilol): Forms when N-benzyl protected amines are used as a control strategy and the debenzylation step is incomplete connectjournals.com.

Starting Materials and Intermediates: Unreacted 4-(oxiran-2-ylmethoxy)-9H-carbazole or the amine side-chain.

Degradation Products: Arising from exposure to light, heat, or oxidative conditions veeprho.com.

Control Strategies to Minimize Impurities:

Several strategies have been developed to suppress the formation of Impurity B and other byproducts:

Protecting Group Strategies: The most common approach is to temporarily block the reactive sites that lead to impurity formation.

N-Protection of the Amine: The primary amine of the side-chain can be protected with a group like benzyl or tosyl (p-toluenesulfonyl) . This prevents the secondary amine from forming in the coupling step, thus inhibiting the dimerization reaction that leads to Impurity B. The protecting group is removed in a final step, for example, via catalytic hydrogenation for a benzyl group connectjournals.com.

O-Protection of the Halohydrin: An alternative route proceeds via a chloropropanol intermediate instead of an epoxide. Protecting the secondary hydroxyl group of this intermediate (e.g., with an acetyl or TBDMS group) can improve the reaction's cleanliness and prevent side reactions .

Use of Oxazolidinone Intermediates: A more advanced strategy involves cyclizing an amino alcohol intermediate to form a 5-substituted-2-oxazolidinone ring googleapis.com. This effectively protects both the amine and hydroxyl groups. The carbazole and phenoxyethylamine side chains are attached to this core structure, and a final hydrolysis step under basic conditions opens the ring to yield the final product, completely avoiding the formation of the bis impurity jetir.org.

Table 2: Common Process-Related Impurities in Carvedilol Synthesis
Impurity NameCommon Name / TypeSource of Formation
Impurity BBis Impurity / DimerReaction of the Carvedilol product with a second molecule of the epoxide starting material .
Impurity CN-Benzyl CarvedilolIncomplete deprotection (debenzylation) when using an N-benzyl protected amine side-chain connectjournals.com.
Impurity ADisubstituted CarbazoleSide reaction involving the N-alkylation of the carbazole ring jetir.org.
1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-olHalohydrin IntermediateIncomplete reaction or side reaction from epoxide ring opening with HCl .
bis(2-(2-Methoxyphenoxy)ethyl)amineSide-chain DimerImpurity present in the 2-(2-methoxyphenoxy)ethanamine starting material .

Information on "this compound" Currently Unavailable

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the molecular and cellular pharmacodynamics of the chemical compound "this compound."

The executed search queries, designed to retrieve data on this specific derivative of Carvedilol, did not yield any results pertaining to its adrenergic receptor interactions, subtype selectivity, binding affinities, or its effects on intracellular signaling pathways. The provided search results and further targeted inquiries consistently returned information on the parent compound, Carvedilol, and its primary (S)- and (R)-enantiomers.

While literature exists on the synthesis of other compounds containing a "benzyloxyphenyl" moiety for pharmacological research, no studies detailing the synthesis or pharmacological evaluation of "this compound" could be located.

Therefore, due to the absence of any available data for this specific compound, it is not possible to generate the requested scientific article. The strict requirement to focus solely on "this compound" cannot be met as no research detailing its properties appears to be publicly accessible at this time.

Molecular and Cellular Pharmacodynamics

Adrenergic Receptor Interactions and Specificity

Alpha-1 Adrenoceptor (α1-AR) Subtype Selectivity and Binding Affinity

Intracellular Calcium Mobilization Mechanisms (e.g., Inositol (B14025) Phosphate (B84403) Formation, Calcium Influx)

While direct studies on (S)-(-)-5'-Benzyloxyphenyl Carvedilol's effect on intracellular calcium mobilization are not available, research on its parent compound, Carvedilol (B1668590), reveals significant interactions with calcium signaling pathways. Carvedilol has been shown to inhibit oscillatory intracellular calcium changes that are evoked by certain adrenergic receptors. nih.gov Specifically, it demonstrates a higher affinity for α1D- and α1B-adrenergic receptor subtypes, which are linked to these oscillatory calcium signals in vascular smooth muscle, than for the β1-adrenergic receptor, a primary target in heart failure treatment. nih.govoup.com

In studies on rabbit atrial myocytes, Carvedilol was found to facilitate calcium transient and action potential duration alternans. nih.gov This effect was attributed to a prolongation of the sarcoplasmic reticulum (SR) calcium release refractoriness, without altering the SR calcium load or the recovery of L-type calcium current from inactivation. nih.gov Furthermore, Carvedilol can induce a biphasic calcium-signaling effect in central nervous system neurons, a mechanism believed to be mediated by β-adrenergic receptors and the MEK/ERK cascade. researchgate.net At higher concentrations, Carvedilol is also reported to act as a calcium channel antagonist. nih.gov It is important to note that a study on human neurons with certain Alzheimer's-associated mutations found that an inhibitor of the inositol triphosphate receptor (IP₃R), Xestospongin c, did not stop the abnormal calcium bursts that were suppressed by Carvedilol, suggesting Carvedilol's primary action in that context is independent of the IP₃ pathway. nih.govplos.org

Ryanodine (B192298) Receptor 2 (RyR2) Modulation

A unique characteristic of Carvedilol, distinguishing it from many other beta-blockers, is its ability to suppress store-overload-induced Ca2+ release (SOICR). nih.govnih.gov SOICR is a phenomenon involving spontaneous calcium efflux from the sarcoplasmic reticulum through the RyR2 channel, which can trigger dangerous cardiac arrhythmias. nih.gov Research has shown that Carvedilol is highly effective at inhibiting SOICR, an action that is independent of its β-blocking and antioxidant activities. nih.govnih.gov

The development of Carvedilol analogs has further illuminated this property. For instance, the analog VK-II-86 was designed to be a potent SOICR inhibitor with minimal β-blocking activity, demonstrating that these two effects of Carvedilol can be separated. nih.govnih.gov This analog successfully prevented stress-induced ventricular tachyarrhythmias in mouse models. nih.gov Studies on various Carvedilol analogs have indicated that significant modifications can be made to the core structure of the molecule without losing the ability to inhibit SOICR. nih.gov

The suppression of SOICR by Carvedilol is due to its direct interaction with the cardiac ryanodine receptor (RyR2). nih.gov Studies using single native RyR2 channels incorporated into lipid bilayers have demonstrated that Carvedilol significantly reduces the mean open time and open probability of the channel. nih.gov This direct modification of RyR2 function is a key component of Carvedilol's antiarrhythmic effects. nih.govmdpi.com

Both the S(-) and R(+) enantiomers of Carvedilol and its analogs have been shown to interact with RyR2. The R-enantiomer of Carvedilol, which has significantly less β-blocking activity, can reverse fenoterol-induced RyR2 phosphorylation at the Ser-2808 site and suppress spontaneous calcium release in human atrial myocytes. mdpi.com This suggests that the direct modulation of RyR2 is a distinct pharmacological property. mdpi.com In human neurons with presenilin-1 variants linked to early-onset Alzheimer's disease, Carvedilol and its non-β-blocking analog VK-II-86 were able to eliminate abnormal RyR2-dependent calcium bursts. plos.orgnih.govresearchgate.net

Ancillary Molecular Mechanisms Beyond Adrenoceptor Blockade

Carvedilol and its metabolites exhibit significant antioxidant properties. nih.gov The parent drug, Carvedilol, has been shown to inhibit the generation of reactive oxygen species (ROS) by leukocytes. nih.gov However, comparative studies suggest that the radical-inhibiting antioxidant properties attributed to Carvedilol are largely due to its phenolic metabolites. nih.gov

A study comparing Carvedilol with its 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxy- metabolites found that Carvedilol itself had negligible antioxidant activity in the assays performed. In contrast, all three phenolic metabolites were potent antioxidants. The radical-quenching ability was ranked in the order of 3-hydroxy- > 5'-hydroxy- > 4'-hydroxycarvedilol. This suggests that a hydroxyl group on the phenyl ring, as would be present in a precursor to this compound, is crucial for this activity. The protective effect of Carvedilol against mitochondrial permeability transition induced by calcium and phosphate is also attributed to its antioxidant mechanism, specifically the inhibition of protein thiol group oxidation. nih.gov Additionally, Carvedilol treatment has been associated with an increase in the activity of paraoxonase 1 (PON1), an enzyme with antioxidant properties. nih.gov

Table 1: Antioxidant Activity of Carvedilol and its Phenolic Metabolites This table is based on data for Carvedilol and its metabolites and is intended to provide context for the potential properties of this compound.

CompoundRadical-Inhibiting Activity
CarvedilolNegligible
3-hydroxycarvedilolHigh
5'-hydroxycarvedilolModerate to High
4'-hydroxycarvedilolModerate

Data derived from comparative assays of radical-inhibiting activities.

Beyond its primary adrenoceptor blockade, Carvedilol and its derivatives have been shown to directly modulate various ion channels. Carvedilol itself can block multiple cardiac potassium channels, including HERG and Kv1.5 channels, which contributes to its antiarrhythmic properties by prolonging the cardiac action potential. nih.govnih.gov The block of Kv1.5 channels by Carvedilol is concentration-, voltage-, time-, and use-dependent. nih.gov Carvedilol has also been reported to inhibit Kir2.3 channels. researchgate.net

Of particular relevance to potential applications beyond cardiovascular disease, Carvedilol and newly synthesized derivatives have been identified as blockers of the mechanoelectrical transducer (MET) channel in sensory hair cells. This action has been shown to protect these cells from aminoglycoside-induced damage. This suggests that the Carvedilol scaffold could be a starting point for developing agents to prevent hearing loss.

Table 2: Ion Channel Modulation by Carvedilol This table summarizes findings for the parent compound Carvedilol and is for contextual purposes.

Ion ChannelEffect of Carvedilol
HERG K+ ChannelBlockade
Kv1.5 K+ ChannelBlockade (concentration, voltage, time, and use-dependent)
Kir2.3 K+ ChannelInhibition
MET ChannelBlockade (also observed in derivatives)

Interference with Cellular Signaling Pathways (e.g., Phospholipase D Pathway)

The Phospholipase D (PLD) signaling pathway is a crucial cellular mechanism involved in a multitude of cellular functions. nih.gov PLD enzymes catalyze the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a key lipid second messenger. nih.govnih.gov This pathway is modulated by various components, including G protein-coupled receptors and receptor tyrosine kinases, and plays a role in vesicular trafficking, cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of the PLD pathway has been implicated in the progression of human cancers and neurodegenerative diseases. nih.govnih.gov

While Carvedilol is known to interact with multiple signaling cascades, current scientific literature from the conducted searches does not establish a direct interference with the Phospholipase D (PLD) pathway. Research has shown that Carvedilol can uniquely stimulate β-arrestin-mediated signaling, independent of Gs-protein coupling, which leads to the activation of the extracellular regulated kinase 1/2 (ERK 1/2). nih.gov This distinct mechanism may contribute to its therapeutic efficacy in heart failure. nih.gov However, a specific link or interaction between Carvedilol or its derivatives and the PLD pathway has not been detailed in the provided research.

Neuroprotective Mechanisms at the Cellular Level

Carvedilol exhibits significant neuroprotective properties at the cellular level, primarily attributed to its potent antioxidant activity. nih.gov This protection has been observed in both in vitro and in vivo models of neuronal injury where oxygen free radicals are a major contributing factor. nih.gov

In studies using cultured rat cerebellar granule neurons, Carvedilol demonstrated a dose-dependent protective effect against glutamate-mediated excitotoxicity, with a half-maximal inhibitory concentration (IC₅₀) of 1.1 μM. nih.gov It also protected these neurons against oxidative challenges from free radical-generating systems, showing an IC₅₀ of 5 μM. nih.gov Furthermore, Carvedilol effectively inhibits lipid peroxidation, a damaging process initiated by oxidative stress. nih.gov At a concentration of 10 μM, it was found to inhibit lipid peroxidation by 50% to 73% in neurons exposed to different free radical generators. nih.gov These findings suggest that Carvedilol's ability to scavenge free radicals and prevent oxidative damage contributes significantly to its neuroprotective capacity, potentially reducing the risk of cerebral ischemia. nih.gov

Table 2: Neuroprotective Concentrations of Carvedilol in Cultured Neurons

Protective Effect IC₅₀ (μM) Experimental Model
Against Glutamate-Mediated Excitotoxicity 1.1 Cultured rat cerebellar granule neurons. nih.gov
Against Oxidative Challenge (20 min) 5.0 Cultured rat cerebellar granule neurons. nih.gov

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Studies and Computational Chemistry

Elucidation of Structural Determinants for Molecular Activity

Lipophilicity is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov It affects how a molecule interacts with biological membranes and its solubility. nih.gov The introduction of a benzyloxy group at the 5'-position of the phenyl ring in (S)-(-)-5'-Benzyloxyphenyl Carvedilol (B1668590) significantly increases the molecule's lipophilicity compared to the parent compound, Carvedilol, which possesses a hydroxyl group at this position. This modification is expected to enhance the compound's ability to cross cell membranes. The increased lipophilicity can influence the pharmacodynamic and toxicological profiles of the compound. nih.gov

The bioactivity of Carvedilol analogues can be sensitive to substitutions on the phenyl ring. While the primary metabolites of Carvedilol include hydroxylated forms like 4'- and 5'-hydroxyphenyl carvedilol, the introduction of a larger, more lipophilic benzyloxy group can alter receptor interactions and metabolic stability. mdpi.comnih.gov

Table 1: Comparison of Physicochemical Properties

Compound Key Functional Group at 5' Position Expected Relative Lipophilicity
Carvedilol Hydroxyl (-OH) Lower

Carvedilol is known for its dual antagonist activity at both α- and β-adrenergic receptors. gpatindia.comdrugbank.com SAR studies on Carvedilol analogues have shown that modifications to both the carbazole (B46965) and catechol (or its bioisostere) moieties can significantly impact receptor selectivity and potency. nih.gov

The carbazole portion of the molecule is crucial for its interaction with the receptors. Alterations to this heterocyclic system can be tolerated, allowing for the fine-tuning of activity. nih.gov

The catechol-mimicking part of the molecule, in this case, the benzyloxyphenyl group, plays a significant role in α₁-adrenergic receptor blockade. gpatindia.com In Carvedilol, the S(-) enantiomer is responsible for both β- and α₁-adrenoceptor blockade, while the R(+) enantiomer primarily blocks the α₁-adrenoceptor. drugbank.com The substitution pattern on this phenyl ring influences the compound's affinity for different receptor subtypes. For instance, Carvedilol itself is non-selective for β-receptors, but modifications can alter this profile. nih.gov The replacement of the hydroxyl group with a benzyloxy group in (S)-(-)-5'-Benzyloxyphenyl Carvedilol would be expected to modulate its interaction with both α and β-adrenergic receptors, potentially altering its selectivity and potency profile compared to the parent drug.

The pharmacological profile of aryloxypropanolamine-based adrenergic blockers is profoundly influenced by the linker chain and the stereochemistry of the chiral carbon. nih.govnih.gov

The linker chain in Carvedilol, which contains a β-amino alcohol functionality, is a common feature in many β-blockers. Studies have indicated that modifications to this linker are generally well-tolerated, suggesting that its primary role is to correctly orient the carbazole and phenyl moieties within the receptor binding pocket. nih.gov

Stereochemistry is a critical determinant of activity. nih.govnih.gov For Carvedilol and its analogues, the β-blocking activity resides almost exclusively in the (S)-enantiomer. nih.gov The this compound, being the (S)-isomer, is thus expected to exhibit β-adrenergic receptor antagonism. In contrast, both the (R)- and (S)-enantiomers of Carvedilol contribute to its α-blocking effects. nih.gov Therefore, the (S)-enantiomer alone typically demonstrates a stronger β-blocking effect relative to its vasodilating action. nih.gov The unique stereochemistry of third-generation beta-blockers like Carvedilol is fundamental to their pharmacological advantages. nih.gov

Table 2: Stereochemistry and Adrenergic Receptor Activity

Enantiomer β-Blocking Activity α-Blocking Activity
(S)-enantiomer Yes Yes

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. drugdesign.orgnih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

QSAR models are built using molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. ucsb.edu For compounds like this compound, a variety of descriptors can be calculated to model its interaction with biological targets.

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum-chemical descriptors. ucsb.edu The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. In the context of drug-receptor interactions, this can relate to the ease with which the molecule can participate in charge-transfer interactions. Computational studies on Carvedilol have utilized the HOMO-LUMO gap to understand its interaction with amino acid residues in receptor binding sites. researchgate.netqu.edu.iq

Electron Density: The electron density distribution describes where electrons are most likely to be found within a molecule. Regions of high electron density can act as hydrogen bond acceptors or nucleophilic centers, while regions of low electron density can be electrophilic. Mapping the electron density helps to identify key interaction points on the molecule.

Table 3: Key Computational Descriptors in QSAR

Descriptor Significance in Drug Design
HOMO-LUMO Gap Indicates chemical reactivity and stability. nih.gov
Dipole Moment Relates to the strength of electrostatic interactions with the receptor. nih.gov

| Electron Density | Identifies regions for hydrogen bonding and other non-covalent interactions. |

The ultimate goal of QSAR is to develop predictive models that can estimate the biological activity of new compounds before they are synthesized. youtube.com Biological activity is often expressed as the logarithm of the inverse of the concentration required to produce a certain effect (e.g., Log 1/C, where C can be IC₅₀ or EC₅₀). This logarithmic transformation helps to create a linear relationship between the descriptors and the activity.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For cardiovascular drugs, QSAR models have been successfully developed to predict their activity and to guide the design of new agents with improved properties. nih.govnasetjournal.comresearchgate.net By applying such models to a series of Carvedilol analogues, including this compound, it is possible to predict their potency and to understand the structural features that are most important for their biological effect.

Molecular Docking and Receptor Interaction Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in pharmacology for predicting the binding affinity and mode of action of a drug candidate with its protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the interactions in a physiological environment.

Ligand-receptor binding is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. Computational simulations are essential to map this process and understand its thermodynamics and kinetics.

The binding free energy landscape is a theoretical model that describes the energy of a ligand-receptor system as a function of its spatial coordinates. nih.govnih.gov By simulating the dissociation of a ligand from its binding site, researchers can identify the most stable bound states (energy minima), transition states (saddle points), and the pathways for unbinding. nih.gov The height of the energy barriers between these states determines the kinetics of the binding and unbinding process (k-on and k-off rates). nih.gov

For Carvedilol and its derivatives, simulations reveal the molecule's ability to form stable complexes with its target receptors. The binding affinity is often quantified by a docking score, which is an estimation of the binding free energy. For instance, in silico studies exploring the repurposing of Carvedilol and its metabolites for other targets, such as the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), have calculated specific docking scores. These scores suggest a strong binding affinity. nih.govresearchgate.netnih.gov Molecular dynamics simulations further confirm the stability of these computationally predicted complexes over simulation times extending to 100 nanoseconds. nih.govresearchgate.net

The Gibbs free energy (ΔG) of binding is a critical thermodynamic parameter that indicates the spontaneity of the drug-receptor interaction. Studies on Carvedilol interacting with model amino acids have shown that the formation of molecular complexes results in a negative Gibbs free energy value, indicating a spontaneous and favorable interaction. researchgate.net This is complemented by a positive chemical affinity value, which signifies a high tendency for the molecules to associate. researchgate.net

Table 1: Molecular Docking Scores of Carvedilol and its Metabolites with RNA-dependent RNA polymerase (RdRp)

This table presents the results from a molecular docking study, illustrating the calculated binding affinities. A more negative score typically indicates a stronger predicted binding affinity.

CompoundDocking Score (kcal/mol)Reference
Carvedilol-10.0 researchgate.net
O-desmethyl Carvedilol-10.1 researchgate.net
8-hydroxyl Carvedilol-10.0 researchgate.net
1-hydroxyl Carvedilol-9.8 researchgate.net
4-hydroxyl Carvedilol-9.8 researchgate.net
3-hydroxyl Carvedilol-9.7 researchgate.net
5-hydroxyl Carvedilol-9.7 researchgate.net

The specific interactions between a ligand and the amino acid residues of its receptor are fundamental to its biological activity. SAR studies for beta-blockers highlight the importance of the molecule's aromatic ring system and the hydroxyl group on the side chain. youtube.com The hydroxyl group is often crucial for forming a key hydrogen bond with the receptor surface. youtube.com

For Carvedilol, the S-(-)-enantiomer is primarily responsible for the β-adrenoreceptor antagonism, while both enantiomers exhibit similar α1-antagonistic activity. mdpi.comnih.gov This stereoselectivity underscores the precise three-dimensional fit required for optimal receptor interaction.

Computational studies on Carvedilol and its metabolites have identified the specific amino acid residues that form the binding pocket and contribute to the stability of the complex. nih.gov For example, in the binding of Carvedilol to the RdRp enzyme, a shared binding pocket was identified for the parent drug and its hydroxylated metabolites. nih.gov While many of the key interacting residues were conserved, some differences were observed; for instance, residue D36 formed a hydrogen bond with 5-hydroxyl carvedilol, whereas R132 was involved in hydrogen bonding with 8-hydroxyl carvedilol. nih.gov

The interaction of Carvedilol with β-adrenergic receptors is characterized by its ability to identify high-affinity agonist-binding receptors. nih.gov Metadynamics simulations of Carvedilol with the β2-adrenoceptor (β2AR) show that it stabilizes a unique receptor conformation, distinct from both the fully active state and the inactive apo-state. nih.gov This interaction involves key receptor motifs, such as the DRY motif, which is highly conserved in G-protein coupled receptors. nih.gov

The introduction of a 5'-Benzyloxyphenyl group to the Carvedilol structure would be expected to significantly influence its binding profile. This large, hydrophobic moiety would likely engage in additional hydrophobic and π-π stacking interactions within the receptor's binding site, potentially altering the ligand's affinity and selectivity profile compared to the parent Carvedilol.

Table 2: Key Amino Acid Interactions for Carvedilol Metabolite Binding

This table details the specific amino acid residues and the types of molecular interactions observed in computational simulations of Carvedilol metabolites with a model receptor.

CompoundInteracting ResidueInteraction TypeReference
5-hydroxyl CarvedilolD36Hydrogen Bond nih.gov
8-hydroxyl CarvedilolR132Hydrogen Bond nih.gov
Carvedilol (with β2AR)Y141 (ICL2) / D130 (DRY motif)Potential Hydrogen Bond in active states nih.gov

Metabolic Pathways and Biotransformation in Vitro/enzymatic Focus

Stereoselective Enzymatic Metabolism of (S)-(-) Enantiomer

Carvedilol (B1668590) undergoes stereoselective metabolism, with the (S)-(-) enantiomer being metabolized more rapidly than the (R)-(+) enantiomer in human liver microsomes. nih.gov This preferential metabolism is evident in both phase I oxidation and phase II glucuronidation reactions. tandfonline.com While both enantiomers are metabolized by the same set of cytochrome P450 enzymes, the contribution of each enzyme differs significantly for the (S)- and (R)-forms. nih.gov For the (S)-enantiomer, CYP1A2 is the predominant enzyme, accounting for approximately 60% of its metabolism, followed by CYP2D6 (20%) and CYP3A4 (15%). clinpgx.org This contrasts with the (R)-enantiomer, where CYP2D6 plays the primary role. clinpgx.org

Furthermore, the glucuronidation of carvedilol, a major phase II metabolic pathway, also exhibits stereoselectivity. nih.gov In vitro studies with human liver microsomes show a distinct preference for the S-enantiomer at various substrate concentrations. clinpgx.orgnih.gov This preference is attributed to the differential activity of UDP-glucuronosyltransferase (UGT) isoforms, such as UGT2B7, which favors the metabolism of S-carvedilol. tandfonline.com

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

The oxidative metabolism of (S)-(-)-Carvedilol is mediated by a consortium of cytochrome P450 enzymes. researchgate.net These enzymes catalyze various reactions, including hydroxylation, oxidation, and demethylation, leading to the formation of several metabolites. nih.govdrugbank.com The primary CYP enzymes involved in the biotransformation of the (S)-enantiomer are CYP1A2, CYP2D6, and CYP3A4. clinpgx.orgtandfonline.com

Aromatic ring oxidation is a critical pathway in the metabolism of carvedilol, resulting in the formation of hydroxylated metabolites. clinpgx.orgnih.gov This process, primarily catalyzed by CYP2D6, produces 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol. clinpgx.orgnih.govresearchgate.net Although CYP2D6 is the main enzyme for this reaction, some studies suggest minor contributions from CYP2E1, CYP2C9, and CYP3A4. nih.govdrugbank.com The resulting hydroxylated metabolites, particularly the 4'-hydroxyphenyl derivative, are pharmacologically active. wikipedia.org

Table 1: CYP Enzymes in Aromatic Ring Oxidation of Carvedilol

EnzymePrimary/Secondary RoleResulting MetabolitesCitation
CYP2D6Primary4'-hydroxyphenyl, 5'-hydroxyphenyl clinpgx.orgnih.gov
CYP2E1Secondary4'-hydroxyphenyl, 5'-hydroxyphenyl nih.gov
CYP2C9Secondary4'-hydroxyphenyl, 5'-hydroxyphenyl nih.govdrugbank.com
CYP3A4Secondary4'-hydroxyphenyl, 5'-hydroxyphenyl nih.govdrugbank.com

In addition to aromatic ring oxidation, the side-chain of carvedilol can also be oxidized. clinpgx.org This metabolic route leads to the formation of two hydroxylated, inactive metabolites: 1- and 8-hydroxycarvedilol. clinpgx.org In vitro studies have identified CYP1A2 as the principal enzyme responsible for the 8-hydroxycarbazolyl pathway, with some contribution from CYP3A4. clinpgx.orgnih.govdrugbank.com The formation of 1-hydroxyphenylcarvedilol is catalyzed by CYP2D6, CYP1A2, or CYP1A1. drugbank.com

Table 2: CYP Enzymes in Side-Chain Oxidation of Carvedilol

EnzymePrimary/Secondary RoleResulting MetabolitesCitation
CYP1A2Primary (for 8-OHC)8-hydroxycarbazolylcarvedilol, 1-hydroxyphenylcarvedilol clinpgx.orgnih.govdrugbank.com
CYP3A4Secondary (for 8-OHC)8-hydroxycarbazolylcarvedilol nih.govdrugbank.com
CYP2D6Primary (for 1-OHC)1-hydroxyphenylcarvedilol drugbank.com
CYP1A1Secondary (for 1-OHC & 8-OHC)1-hydroxyphenylcarvedilol, 8-hydroxycarbazolylcarvedilol drugbank.com

Demethylation of carvedilol results in the formation of O-desmethylcarvedilol, an active metabolite with minor beta-blocking activity. clinpgx.org This reaction is primarily catalyzed by CYP2C9. clinpgx.orgnih.gov However, evidence suggests that other enzymes, including CYP2D6, CYP1A2, and CYP2E1, can also contribute to this pathway. clinpgx.orgnih.govdrugbank.com

Following phase I metabolism, carvedilol and its oxidative metabolites undergo phase II conjugation, mainly through glucuronidation. clinpgx.orgnih.govmdpi.com This process is mediated by UGT enzymes, including UGT1A1, UGT2B4, and UGT2B7, which conjugate the parent drug. clinpgx.orgtandfonline.com As mentioned, glucuronidation shows a stereoselective preference for the (S)-enantiomer in human liver microsomes. clinpgx.orgnih.gov In rat studies, two major biliary metabolites were identified as O-glucuronides of 1-hydroxycarvedilol (B1680800) and 8-hydroxycarvedilol. nih.gov

Table 3: Enzymes in Demethylation and Glucuronidation of Carvedilol

PathwayEnzyme(s)Resulting Metabolite(s)Citation
DemethylationCYP2C9 (Primary), CYP2D6, CYP1A2, CYP2E1O-desmethylcarvedilol clinpgx.orgnih.govdrugbank.com
GlucuronidationUGT1A1, UGT2B4, UGT2B7Carvedilol glucuronide, Hydroxylated metabolite glucuronides clinpgx.orgtandfonline.comnih.gov

Metabolic Stability and Metabolite Identification in In Vitro Research Systems

In vitro systems, such as human liver microsomes (HLM), are crucial for assessing the metabolic stability of drug candidates. peerj.com For carvedilol, these studies have shown that the (S)-enantiomer is metabolized more quickly than the (R)-enantiomer. nih.gov The primary oxidative metabolites identified in HLM are the 4'- and 5'-hydroxyphenyl, 8-hydroxycarbazolyl, and O-desmethyl derivatives. nih.gov

Forced degradation studies are also employed to assess stability under various stress conditions. researchgate.net Metabolomic profiling using techniques like gas chromatography-mass spectrometry (GC-MS) in cell lines such as vascular smooth muscle cells (A7r5) has helped identify distinct metabolic signatures in response to treatment with individual carvedilol enantiomers. plos.org Such studies revealed alterations in intracellular metabolites like L-serine, L-threonine, and myristic acid, providing a deeper understanding of the cellular responses to each enantiomer. plos.org The identification of these metabolites helps to build a comprehensive picture of the drug's disposition and potential for drug-drug interactions. peerj.com

Analytical Chemistry and Characterization in Research

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of chiral compounds and their potential impurities.

The separation of enantiomers is a critical step in the analysis of chiral molecules. For carvedilol (B1668590) and its analogs, chiral HPLC is the method of choice. scirp.orgresearchgate.netnih.gov

Method Development: The development of a chiral HPLC method for (S)-(-)-5'-Benzyloxyphenyl Carvedilol would involve the screening of various chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective for the enantiomeric separation of carvedilol. scirp.orgresearchgate.net A typical approach involves using a normal-phase mobile phase, often a mixture of a non-polar solvent like n-heptane and an alcohol such as isopropanol, to achieve separation. scirp.orgresearchgate.net Method optimization would focus on adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal resolution between the (S)- and (R)-enantiomers.

Validation: Once developed, the method would be validated according to the International Council for Harmonisation (ICH) guidelines. scirp.orgresearchgate.net This ensures the method is reliable for its intended purpose.

UHPLC-MS/MS provides a highly sensitive and selective method for the quantification of the target compound and its metabolites in various biological matrices. nih.govnih.govnih.govmdpi.com

Compound and Metabolite Analysis: In a research context, understanding the metabolic fate of this compound would be crucial. UHPLC-MS/MS allows for the separation of the parent compound from its metabolites, followed by their detection and quantification by mass spectrometry. nih.govnih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. mdpi.com This technique is capable of detecting and quantifying analytes at very low concentrations, typically in the nanogram per milliliter (ng/mL) range. nih.govnih.gov

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic and spectrometric techniques are vital for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure of the compound. researchgate.netresearchgate.netnih.govrsc.org The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecular framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netresearchgate.netnih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as aromatic C-H and C=C stretching vibrations. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. massbank.eumzcloud.orgresearchgate.net Electrospray ionization (ESI) is a common ionization technique used for carvedilol and its analogs. The mass spectrum would show the protonated molecule [M+H]⁺, and tandem mass spectrometry (MS/MS) would be used to study its fragmentation, aiding in structural confirmation.

Method Validation for Research Applications (e.g., Specificity, Linearity, Precision, Accuracy)

For any quantitative analytical method to be used in research, it must be validated to demonstrate its reliability. The validation parameters are typically defined by the ICH guidelines. ijpsonline.comresearchgate.netijpsr.inforesearchgate.netrsc.orgcapes.gov.br

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or other enantiomers. ijpsonline.comresearchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijpsr.inforesearchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD). ijpsonline.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. researchgate.net

Despite a comprehensive search for preclinical pharmacological research on the chemical compound "this compound," no specific studies were found for this particular derivative. The existing body of scientific literature focuses extensively on the parent compound, carvedilol, and its enantiomers, but does not provide data for the benzyloxyphenyl derivative as requested in the outline.

Therefore, it is not possible to provide an article that adheres to the strict constraints of the prompt, which required focusing solely on "this compound" and excluding information pertaining to carvedilol or other related compounds.

Preclinical Pharmacological Research in Vitro and Animal Models

Animal Model Studies for Mechanism Elucidation

Cardiac Electrophysiology in Arrhythmia Models (RyR2-mediated Effects)

(S)-(-)-5'-Benzyloxyphenyl Carvedilol (B1668590) is an optically active derivative of a key metabolite of Carvedilol lookchem.com. Its parent compound, Carvedilol, is recognized for its unique antiarrhythmic properties that extend beyond its beta-blocking activity. A significant area of preclinical research focuses on Carvedilol's direct interaction with the cardiac ryanodine (B192298) receptor (RyR2), a critical protein in cardiomyocyte calcium regulation nih.govnih.gov. Dysfunctional RyR2 channels can lead to spontaneous Ca²⁺ release from the sarcoplasmic reticulum, a phenomenon known as store-overload-induced Ca²⁺ release (SOICR), which is a known trigger for ventricular tachyarrhythmias nih.govnih.gov.

Research has demonstrated that Carvedilol is capable of suppressing SOICR by directly modifying the gating of the RyR2 channel, specifically by reducing its mean open time and open probability nih.gov. This action is distinct from its beta-blocking or antioxidant activities nih.gov. This direct effect on RyR2 is crucial for preventing Ca²⁺-mediated arrhythmias.

The development of novel Carvedilol analogues has been a key strategy to isolate and enhance this anti-SOICR activity while minimizing other effects, such as beta-blockade. For instance, the non-beta-blocking R-enantiomer of Carvedilol and the synthetic analogue VK-II-86 have both been shown to effectively suppress arrhythmogenic Ca²⁺ waves by directly targeting RyR2 nih.govmdpi.comportlandpress.com. This indicates that the molecular structure of Carvedilol is amenable to modification to create compounds with more specific RyR2-inhibiting properties.

(S)-(-)-5'-Benzyloxyphenyl Carvedilol, as a derivative of the S-enantiomer, would be expected to retain beta-blocking activity. The addition of a bulky benzyloxyphenyl group at the 5' position of the molecule represents a chemical modification that could be intended to explore the structure-activity relationship of RyR2 modulation. This modification could alter the compound's lipophilicity, binding affinity, or efficacy at the RyR2 channel compared to the parent S-Carvedilol or its 5'-hydroxy metabolite. Preclinical studies with such analogues are designed to understand how different parts of the molecule contribute to its antiarrhythmic effects, with the ultimate goal of designing more effective and safer antiarrhythmic drugs that specifically target RyR2 dysfunction rupress.org.

Table 1: Effects of Carvedilol and its Analogues on RyR2 Channel Gating and Cellular Ca²⁺ Events

CompoundEffect on RyR2 Mean Open TimeEffect on RyR2 Open ProbabilityEffect on SOICRBeta-Blocking ActivityReference
Carvedilol (racemic)ReducedReducedSuppressedYes nih.gov
R-CarvedilolReducedNot specifiedSuppressedNo portlandpress.com
VK-II-86ReducedNot specifiedSuppressedMinimal nih.govnih.gov

Investigation of Organ-Specific Cellular Responses (e.g., UV-induced Skin Damage)

Beyond cardiovascular research, Carvedilol has been investigated for its protective effects in other organ systems, notably the skin. Preclinical studies in animal models have shown that Carvedilol can prevent ultraviolet (UV)-induced skin damage and carcinogenesis. This protective effect is attributed to mechanisms independent of its systemic beta-blocking activity.

Research using mouse models has demonstrated that both topically and systemically administered Carvedilol can attenuate UV-induced immunosuppression, a key factor in the development of skin cancer. Importantly, both the beta-blocking S-enantiomer and the non-beta-blocking R-enantiomer of Carvedilol were found to be effective in preventing this immunosuppression. This strongly suggests that the photoprotective mechanism is unrelated to beta-adrenergic receptor antagonism. Further studies have shown Carvedilol can reduce UV-induced DNA damage, skin edema, and the expression of inflammatory markers like COX-2.

The compound this compound, as a specific derivative of the S-enantiomer, would be a valuable tool in this area of research. The structural modification at the 5' position could influence its physicochemical properties, such as its ability to penetrate skin layers or its interaction with the molecular targets involved in photoprotection. By comparing the activity of this compound with the parent compound and its 5'-hydroxy metabolite, researchers could further elucidate the structural requirements for its protective effects against UV-induced cellular damage. Such studies are crucial for the potential development of topical agents for skin cancer prevention.

Table 2: Preclinical Findings on Carvedilol's Effects in UV-Induced Skin Damage Models

Research FindingModel SystemObserved Effect of CarvedilolEnantiomer Activity
Prevention of ImmunosuppressionSKH-1 Mice (Contact Hypersensitivity Assay)Attenuated UV-induced suppressionBoth R- and S-enantiomers were effective
Reduction of DNA DamageMouse SkinReduced formation of cyclobutane pyrimidine dimersNot specified
Anti-inflammatory EffectsMouse SkinAttenuated expression of Ki-67 and COX-2Not specified
Inhibition of CarcinogenesisSKH-1 Mice (Chronic UV exposure)Delayed tumor incidence and reduced tumor burdenBoth R- and S-enantiomers were effective

Metabolic Interactions in Animal Models for Research Purposes

This compound is chemically derived from one of the primary metabolites of Carvedilol lookchem.com. The metabolism of Carvedilol in humans and animal models is extensive and primarily occurs in the liver. The process involves aromatic ring oxidation and glucuronidation, with cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, playing a major role fda.gov. This metabolism results in the formation of several active metabolites, including 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol fda.gov. The S-enantiomer of Carvedilol is known to have a higher metabolic clearance than the R-enantiomer.

The compound this compound is a synthetic derivative of the (S)-5'-hydroxyphenyl metabolite, where the hydroxyl group has been protected by a benzyl (B1604629) group. In preclinical pharmacological research, such a compound serves several key purposes:

As a Reference Standard: It can be used as a standard in analytical methods to accurately identify and quantify the 5'-hydroxyphenyl metabolite of Carvedilol in biological samples from animal studies.

To Study Metabolite Activity: By administering this "pro-drug" form, researchers can study the specific biological effects of the 5'-hydroxy metabolite. It is hypothesized that enzymes in the body might cleave the benzyl group, releasing the active hydroxylated metabolite in a controlled manner.

To Investigate Metabolic Pathways: Using this compound allows researchers to block a specific site of metabolism (the 5'-hydroxy position) from undergoing further reactions, such as glucuronidation. This helps to isolate and understand the roles of other metabolic pathways and the pharmacological activity of the parent compound when a specific metabolic route is inhibited.

Q & A

Basic: What analytical methods are validated for quantifying (S)-(-)-5'-Benzyloxyphenyl Carvedilol enantiomeric purity?

Answer:
Chiral HPLC is the gold standard for resolving carvedilol enantiomers. A validated method uses a Phenomenex Lux-cellulose-4 column (250 mm × 4.6 mm; 5 µm) with isopropanol/n-heptane (60:40 v/v) mobile phase at 1.0 mL/min flow rate and UV detection at 254 nm. This method achieves baseline separation of this compound from its (R)-(+) counterpart, with precision (RSD < 2%) and accuracy (98–102%) per ICH guidelines . Method validation includes linearity (0.1–100 µg/mL), specificity (no interference from excipients), and robustness (pH, temperature variations).

Basic: How is the structural integrity of this compound confirmed during synthesis?

Answer:
FTIR spectroscopy is critical for verifying structural integrity. Key peaks include:

  • O-H stretch at 3400–3500 cm⁻¹ (phenolic group).
  • C-O-C stretch at 1250 cm⁻¹ (benzyloxy group).
  • C=O stretch at 1680 cm⁻¹ (carbazole moiety).
    Comparative analysis of synthesized batches against reference standards ensures no chemical degradation or excipient interactions . Melting point analysis (113.2 ± 3.1°C) further confirms purity .

Basic: What solvent systems optimize solubility for in vitro assays?

Answer:
Solubility studies in phosphate buffer (pH 7.4), methanol, chloroform, and 0.1N HCl reveal:

SolventSolubility (mg/mL)
PBS (pH 7.4)1.2 ± 0.3
Methanol25.4 ± 1.1
Chloroform30.8 ± 2.5
Methanol is preferred for stock solutions, while PBS (pH 7.4) mimics physiological conditions for dissolution testing (USP rotating paddle method, 50 rpm, 37°C) .

Advanced: How does the benzyloxyphenyl moiety influence sodium channel modulation?

Answer:
The (3-fluoro)benzyloxyphenyl unit in this compound enhances voltage-gated Na⁺ channel slow inactivation . Electrophysiological studies in CAD cells show:

  • V₁/₂ shift : +15.8 mV for (S)-enantiomer vs. control.
  • Frequency-dependent blockade : IC₅₀ of 0.60 µM at +20 mV.
    This pharmacophore stabilizes the slow-inactivated state, reducing neuronal excitability in dorsal root ganglion (DRG) neurons, making it a candidate for neuropathic pain research .

Advanced: What enantiomer-specific differences exist in CYP-mediated metabolism?

Answer:
this compound undergoes CYP2C9-mediated O-methylation (major pathway) and CYP2D6/3A4-mediated 4’/5’-hydroxylation . Key differences vs. R-(+)-enantiomer:

ParameterS-(-)-EnantiomerR-(+)-Enantiomer
t₁/₂ (hours) 7–115–9
CYP2C9 contribution 65%30%
Plasma protein binding 98%95%
Hepatic microsomal studies using selective inhibitors (e.g., sulfaphenazole for CYP2C9) validate metabolic pathways .

Advanced: How is this enantiomer utilized in cancer pharmacology research?

Answer:
this compound demonstrates chemopreventive activity in murine skin cancer models. Key findings:

  • Dose-dependent inhibition : 10 µM reduces tumor incidence by 62% vs. control.
  • Mechanism : Downregulates β-adrenergic receptor/STAT3 signaling, suppressing pro-inflammatory cytokines (IL-6, TNF-α).
    In vitro assays (MTT, apoptosis markers) in A549 lung adenocarcinoma cells show IC₅₀ of 8.7 µM .

Advanced: What experimental designs address contradictory data in dissolution studies?

Answer:
Contradictions in dissolution profiles (e.g., pH-dependent variability) are resolved via:

Biorelevant media : FaSSIF (pH 6.5) vs. FeSSIF (pH 5.0) to simulate gastrointestinal conditions.

Statistical modeling : ANOVA with Tukey post hoc (p < 0.05) identifies significant differences.

Accelerated stability testing : 40°C/75% RH for 6 months to correlate dissolution slowdown with crystallinity changes (XRD analysis) .

Advanced: How is this enantiomer applied in neuropharmacology models?

Answer:
In rat models of neuropathic pain, this compound (10 mg/kg, oral) reduces mechanical allodynia by 45% (von Frey test). Mechanistic studies show:

  • NaV1.7 inhibition : Patch-clamp assays confirm 40% current blockade at 1 µM.
  • Microglial modulation : Suppresses IL-1β and COX-2 in spinal cord tissue (Western blot) .

Basic: What synthetic routes yield high-purity this compound?

Answer:
A stereoselective synthesis involves:

Chiral resolution : Diastereomeric salt formation with L-(+)-tartaric acid.

Benzyloxy protection : Reaction of 5’-hydroxyphenyl carvedilol with benzyl bromide (K₂CO₃, DMF, 60°C).

Purification : Silica gel chromatography (hexane:ethyl acetate, 7:3) yields >99% enantiomeric excess (HPLC) .

Advanced: How do population pharmacokinetic models guide dosing in preclinical studies?

Answer:
Nonlinear mixed-effects modeling (NONMEM) in rats identifies:

  • CL/F : 12.3 L/h (allometric scaling to humans: 1.2 L/h).
  • Vd/F : 245 L (high tissue penetration).
    Covariates like CYP2D6 polymorphism (e.g., *10 allele) reduce clearance by 30%, requiring dose adjustments in genotyped cohorts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。